2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine
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Overview
Description
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H13F2NO. It is characterized by the presence of a pyrrolidine ring attached to a difluoromethoxy-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride
- 3,4-Difluoro-5-methoxyphenyl derivatives
- Pyrrolidine-based compounds with different substituents
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and pyrrolidine moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9/h5-6,9,14H,2-4H2,1H3 |
InChI Key |
FYBGFOAHUSCCLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CCCN2)F)F |
Origin of Product |
United States |
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